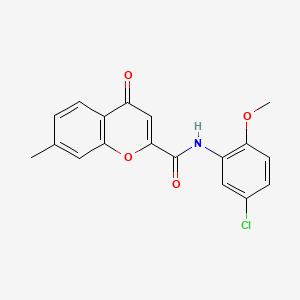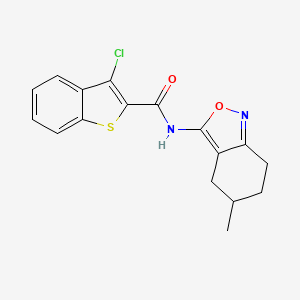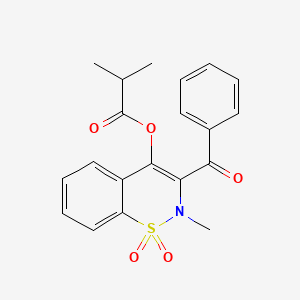![molecular formula C24H23NO4 B11391046 N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11391046.png)
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide, often referred to as “Compound X” , belongs to the class of furochromones. Let’s break down its structure:
Structure:
!Compound X)
Compound X features a fused furochromene ring system with an acetamide group attached to the phenylethyl moiety. The presence of the chromone scaffold suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: Compound X can be synthesized through a multistep process. One approach involves the condensation of 3,4,9-trimethylcoumarin with phenylacetic acid, followed by acetylation of the resulting intermediate.
Biocatalysis: Enzymatic methods using acyltransferases can also yield Compound X.
Industrial Production:: While industrial-scale production details are scarce, research laboratories typically employ chemical synthesis or biocatalytic approaches.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: Oxidation of the phenylethyl group can lead to various derivatives.
Reduction: Reduction of the carbonyl group may yield a secondary amine.
Substitution: Nucleophilic substitution reactions can modify the acetamide group. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products:
Hydroxylation: Formation of hydroxylated derivatives.
Amidation: Conversion to related amides.
Ring-opening: Cleavage of the furochromene ring.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigating its potential as an anticancer or anti-inflammatory agent.
Pharmacology: Assessing its interactions with cellular targets.
Natural Product Research: Exploring its origin and biosynthesis.
Agriculture: Possible use as a plant growth regulator.
Mechanism of Action
The precise mechanism remains elusive, but studies suggest that Compound X may:
Modulate Enzymes: Interact with enzymes involved in cellular processes.
Activate Signaling Pathways: Influence gene expression or protein function.
Comparison with Similar Compounds
Compound X stands out due to its unique furochromene scaffold. Similar compounds include:
Coumarins: Share the chromone core but lack the furofuran ring.
Flavonoids: Similar ring systems but distinct substitution patterns.
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C24H23NO4/c1-14-11-19-22(23-21(14)15(2)13-28-23)16(3)18(24(27)29-19)12-20(26)25-10-9-17-7-5-4-6-8-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,26) |
InChI Key |
NHUMTKYBPFIZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11390965.png)
![methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11390967.png)
![5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11390969.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11390976.png)
![2-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11390977.png)

![Methyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11390994.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11391013.png)
![4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391018.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391026.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole](/img/structure/B11391034.png)
![5-ethyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391037.png)

